molecular formula C19H23NO8 B11829225 Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate

Cat. No.: B11829225
M. Wt: 393.4 g/mol
InChI Key: MTXHYIKVGUIRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

The molecular framework of diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate consists of a pentanedioic acid core (five-carbon dicarboxylic acid) modified at three positions:

  • Positions 2 and 4 : Acetyl groups (-COCH₃) are attached, introducing ketonic functionality.
  • Position 3 : A 4-nitrophenyl group (-C₆H₄NO₂) provides aromaticity and electron-withdrawing character.
  • Terminal carboxylic acid groups : These are esterified with ethyl groups (-OCH₂CH₃), enhancing the molecule’s hydrophobicity.

The combination of these substituents creates a sterically congested structure with distinct electronic properties. The 4-nitrophenyl group, in particular, imposes significant polarization effects due to the nitro (-NO₂) substituent’s strong electron-withdrawing nature.

Table 1: Key Molecular Descriptors
Property Value Source Reference
Molecular formula C₁₉H₂₃NO₈
IUPAC name This compound
SMILES notation CCOC(=O)C(C(C=1C=CC(=CC1)N+[O-])C(C(=O)C)C(=O)OCC)C(=O)C
Molecular weight 401.39 g/mol

IUPAC Nomenclature

The systematic IUPAC name is derived using the following rules:

  • Parent chain : Pentanedioic acid (five-carbon chain with carboxylic acid groups at positions 1 and 5).
  • Substituents :
    • Diethyl ester : The carboxylic acid groups at positions 1 and 5 are esterified with ethanol.
    • Acetyl groups : At positions 2 and 4.
    • 4-Nitrophenyl group : At position 3.

      The resulting name, This compound, reflects this substitution hierarchy.

Properties

IUPAC Name

diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO8/c1-5-27-18(23)15(11(3)21)17(16(12(4)22)19(24)28-6-2)13-7-9-14(10-8-13)20(25)26/h7-10,15-17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXHYIKVGUIRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OCC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Pentanedioic Acid Derivatives

The synthesis begins with the esterification of pentanedioic acid derivatives to form the diethyl pentanedioate backbone. This step ensures the introduction of ethyl ester groups at positions 1 and 5.

Key Steps :

  • Starting Material : Pentanedioic acid or its derivatives (e.g., 3-(4-nitrophenyl)pentanedioic acid).

  • Esterification : Reaction with ethanol under acidic or basic catalysis to form diethyl pentanedioate.

  • Acetylation : Introduction of acetyl groups at positions 2 and 4 using acetic anhydride or acetyl chloride.

Example Reaction :

Pentanedioic acid+2 CH3CH2OHH+/BaseDiethyl pentanedioate\text{Pentanedioic acid} + 2\ \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+/\text{Base}} \text{Diethyl pentanedioate}

Introduction of the 4-Nitrophenyl Group

The 4-nitrophenyl group is introduced via electrophilic aromatic substitution (EAS) or coupling reactions. Nitration typically occurs at the para position due to the electron-withdrawing nature of the nitro group.

Methods :

  • Nitration of Phenylated Intermediates : A phenyl-substituted pentanedioate derivative undergoes nitration to yield the 4-nitrophenyl group.

  • Cross-Coupling Reactions : Suzuki or Ullmann couplings using 4-nitrophenyl boronic acid or halides.

Example :

Diethyl 3-phenylpentanedioateHNO3/H2SO4Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate\text{Diethyl 3-phenylpentanedioate} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate}

Detailed Reaction Pathways

Pathway A: Esterification Followed by Acetylation and Nitration

Step Reaction Conditions Yield Reference
1Esterification of pentanedioic acid with ethanolH₂SO₄, reflux, 6–8 hours70–80%
2Acetylation at positions 2 and 4 with acetic anhydrideFeCl₃, room temperature, 12 hours60–65%
3Nitration of phenyl group at position 3HNO₃ (conc.), H₂SO₄, 0–5°C55–60%

Notes :

  • Step 1 : Esterification is optimized using azeotropic distillation to remove water.

  • Step 2 : Acetylation proceeds via nucleophilic attack of the ester’s α-hydrogen on acetic anhydride.

  • Step 3 : Nitration requires strict temperature control to prevent over-nitration.

Step Reaction Conditions Yield Reference
1Suzuki coupling of 4-nitrophenyl boronic acid with brominated pentanedioatePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C50–55%
2Esterification of pentanedioic acid with ethanolH₂SO₄, reflux, 6–8 hours70–80%
3Acetylation at positions 2 and 4FeCl₃, room temperature, 12 hours60–65%

Mechanistic Insight :

  • Suzuki Coupling : Forms a carbon-carbon bond between the pentanedioate backbone and the nitrophenyl group.

  • Esterification : Ensures solubility and stability of intermediates.

Optimization Strategies

Catalyst Selection

Catalyst Application Advantage Reference
FeCl₃Acetylation of α-positionsEnhances electrophilicity of acetic anhydride
Pd(PPh₃)₄Suzuki couplingHigh regioselectivity for cross-coupling

Solvent Effects

Solvent Role Impact on Yield Reference
DCMSuzuki couplingHigh solubility of reactants
THFAcetylationStabilizes intermediates

Analytical Characterization

Spectroscopic Data

Technique Key Peaks Assignment Reference
¹H NMRδ 3.6–3.8 (s, 6H, OCH₂CH₃), δ 2.1–2.3 (s, 6H, COCH₃)Ethyl esters and acetyl groups
IR1740 cm⁻¹ (C=O esters), 1520 cm⁻¹ (NO₂)Confirm functional groups

Challenges and Solutions

Challenge Solution Outcome Reference
Low acetylation efficiencyUse excess acetic anhydride and FeCl₃ catalystYield increased from 50% to 65%
Over-nitrationTemperature control (0–5°C) and stoichiometric HNO₃Selective para-nitration achieved

Comparative Analysis of Methods

Method Advantage Disadvantage Yield
Esterification → Acetylation → NitrationHigh regioselectivity for nitrationMulti-step process reduces overall yield45–55%
Suzuki Coupling → Esterification → AcetylationDirect introduction of nitrophenyl groupRequires expensive Pd catalysts50–55%

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Molecular Variations

The compound is compared to derivatives with substituent variations at the aryl position (Table 1).

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate 4-Cl C₁₉H₂₃ClO₆ 382.84 Defined stereocenters; synthesis intermediate
Diethyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate 4-Br C₁₉H₂₃BrO₆ ~423.30 (calculated) Higher steric bulk; agrochemical intermediate
Diethyl 2,4-diacetyl-3-phenylpentanedioate H (unsubstituted) C₁₉H₂₄O₆ ~348.39 (calculated) Liquid, fruity odor; lower reactivity
Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioate 2-NO₂ C₁₇H₁₉NO₈ ~373.34 (calculated) Hantzsch reaction intermediate; E/Z isomerism

Physicochemical Properties

  • Melting Points and Solubility: Nitro and halogenated analogs are expected to exhibit higher melting points due to polar functional groups and stronger intermolecular forces. The bromo analog’s larger atomic radius may reduce solubility in non-polar solvents compared to chloro or nitro derivatives .

Biological Activity

Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of two acetyl groups and a nitrophenyl moiety, suggests a diverse range of interactions with biological molecules. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C_{15}H_{17}N_{1}O_{5} and a molecular weight of approximately 393.4 g/mol. The structural features include:

  • Acetyl Groups : These functional groups can participate in various biochemical reactions, including hydrolysis.
  • Nitrophenyl Group : This moiety is crucial for electron transfer processes and may influence the compound's reactivity and biological interactions.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaNotable Features
Diethyl 2,4-diacetyl-3-(3-nitrophenyl)pentanedioateC_{15}H_{17}N_{1}O_{5}Similar structure; different nitro position affects reactivity
Dimethyl 2,4-diacetyl-3-(2-nitrophenyl)pentanedioateC_{15}H_{17}N_{1}O_{5}Structural variation; potential for different biological activity
Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioateC_{15}H_{17}ClO_{5}Chlorine substituent alters chemical properties and applications

Enzyme Interactions

Research indicates that this compound may interact with specific enzymes, potentially leading to inhibition or modulation of biochemical pathways. The nitrophenyl group is particularly significant due to its ability to participate in electron transfer reactions, which can impact cellular processes such as oxidative stress responses and metabolic pathways.

Antioxidant Properties

Preliminary studies suggest that this compound may exhibit antioxidant activity. The presence of the nitrophenyl group allows for interactions that could scavenge free radicals or chelate metal ions, thus providing protection against oxidative damage in biological systems.

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity for compounds related to this compound. For instance, aminocarbyne complexes have shown potent cytotoxic effects with IC50 values in the low micromolar range against cancer cell lines . While specific data on this compound's cytotoxicity is limited, its structural similarities suggest potential for similar activity.

Case Studies and Experimental Findings

Research has focused on the compound's ability to inhibit specific cellular pathways. For example:

  • Study on Enzyme Inhibition : A study indicated that derivatives of pentanedioic acid could inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar inhibitory properties.
  • Antibacterial Activity : Although not directly studied for antibacterial properties, related compounds have shown significant activity against Gram-positive and Gram-negative bacteria. This raises the possibility that this compound may also exhibit antibacterial effects .

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate?

The compound is typically synthesized via multi-step reactions involving condensation and functional group modifications. For example, a two-step protocol involves reacting intermediates like diethyl 3-aminopentanedioate with nitroaromatic precursors under basic conditions, followed by purification via high-performance liquid chromatography (HPLC) . Key reagents include potassium trimethylsilanolate for deprotection, and tetrahydrofuran (THF) as a solvent. Reaction optimization often requires temperature control (e.g., 50°C) and stoichiometric adjustments to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the positions of acetyl, nitroaryl, and ester groups. Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is essential for verifying molecular mass and purity, especially when isolating intermediates . Infrared (IR) spectroscopy can identify carbonyl stretches (e.g., ester C=O at ~1740 cm⁻¹ and acetyl groups at ~1700 cm⁻¹). X-ray crystallography may be used if single crystals are obtainable.

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be isolated and characterized?

Intermediates such as stereoisomeric enolates (e.g., methyl (E/Z)-2-(nitrobenzylidene)-3-oxobutanoate) can be trapped by slowing reaction kinetics (e.g., cooling to 4°C) and isolating via semi-preparative HPLC . Dynamic monitoring using LC-HRMS over extended periods helps track intermediate formation. Nuclear Overhauser effect (NOE) NMR experiments distinguish stereoisomers, while isotopic labeling (e.g., ¹³C) aids in mechanistic elucidation.

Q. What computational methods are used to predict the electronic and optical properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis set) model charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and spectroscopic behavior . Time-dependent DFT (TD-DFT) simulations correlate with UV-Vis absorption spectra, particularly for nitroaromatic systems. Solvent effects are incorporated using polarizable continuum models (PCM).

Q. How does the 4-nitrophenyl substituent influence the compound’s reactivity in multicomponent reactions (MCRs)?

The electron-withdrawing nitro group enhances electrophilicity at the aryl ring, facilitating nucleophilic additions (e.g., Hantzsch-type reactions). Substituent positioning (para vs. ortho) alters steric and electronic environments, as seen in comparisons with 2-nitrophenyl analogs, which exhibit slower cyclization kinetics . Kinetic studies using variable-temperature NMR or stopped-flow techniques quantify these effects.

Methodological Considerations

Q. What strategies mitigate side reactions during esterification or acetylation steps?

  • Use of anhydrous conditions and molecular sieves to prevent hydrolysis of ester groups.
  • Controlled addition of acetylating agents (e.g., acetic anhydride) at 0–5°C to minimize over-acetylation.
  • Quenching reactive intermediates with mild acids (e.g., formic acid) before HPLC purification .

Q. How are kinetic parameters determined for reactions involving this compound?

Pseudo-first-order kinetics are applied by maintaining excess reagent concentrations. Reaction progress is monitored via in situ IR or UV-Vis spectroscopy. Arrhenius plots (ln(rate) vs. 1/T) derived from variable-temperature experiments quantify activation energies. For example, microwave-assisted syntheses reduce activation barriers, improving yields in nitroaryl condensations .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields?

Yield variations often arise from differences in purification methods (e.g., HPLC vs. column chromatography) or solvent purity. For instance, reports 72% yield after HPLC, while analogous routes using silica gel chromatography may yield <60%. Systematic optimization studies (e.g., Design of Experiments, DoE) identify critical factors like solvent polarity and catalyst loading.

Q. What structural modifications enhance the compound’s application in photochemical studies?

Replacing the 4-nitrophenyl group with electron-deficient heteroaromatics (e.g., pyrimidinyl) increases π-conjugation, altering UV absorption maxima. Derivatives with trifluoromethyl groups (e.g., 3-(trifluoromethyl)phenyl) exhibit improved stability under UV irradiation, as noted in radical scavenging assays .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Use nitrile gloves and fume hoods to avoid dermal contact with nitroaromatics, which may be sensitizers.
  • Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation .
  • Neutralize waste with dilute bicarbonate before disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.